molecular formula C11H11N3 B11907392 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline

6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline

Cat. No.: B11907392
M. Wt: 185.22 g/mol
InChI Key: ZNWCHHPJMBRABA-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline is a sophisticated tetrahydropyrido-fused quinoxaline derivative offered for advanced chemical and pharmaceutical research. Quinoxaline derivatives are nitrogen-containing heterocyclic compounds known for their versatile pharmacological profiles and significant research value across multiple disciplines . This compound is of particular interest in medicinal chemistry due to the proven biological activities of its structural analogs. Related pyrido[2,3-b]quinoxaline and indolo[2,3-b]quinoxaline derivatives have demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis strains, positioning them as promising scaffolds for developing novel antibacterial agents . Furthermore, the quinoxaline core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological properties, including antimicrobial, antiproliferative, anticancer, and antiviral activities . The planar polyaromatic structure of such compounds allows for potential interactions with biological targets like proteins and DNA . Beyond its pharmacological potential, this fused quinoxaline may also find applications in material science, as similar compounds are utilized as organic semiconductors, electroluminescent materials, and in the development of chemosensors . Researchers can leverage this chemical as a key intermediate for synthesizing more complex polycyclic systems or for functionalization via modern synthetic methodologies, including palladium-catalyzed cross-couplings . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6,7,8,9-tetrahydropyrido[3,2-b]quinoxaline

InChI

InChI=1S/C11H11N3/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h3,6-7H,1-2,4-5H2

InChI Key

ZNWCHHPJMBRABA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC=N3)N=C2C1

Origin of Product

United States

Historical Context and Evolution of Nitrogen Containing Heterocycles in Research

The journey into the world of heterocyclic chemistry began in the 19th century, running parallel to the development of organic chemistry as a whole. mdpi.com Early discoveries, such as the isolation of alloxan (B1665706) from uric acid by Brugnatelli in 1818 and the synthesis of furfural (B47365) from starch by Dobereiner in 1832, laid the groundwork for this burgeoning field. mdpi.comjohnshopkins.edu The isolation of pyrrole (B145914) from the dry distillation of bones by Runge in 1834 further expanded the known landscape of these cyclic compounds. mdpi.com

Initially, the application of heterocyclic compounds was largely centered on the production of dyes and pigments due to their often vibrant colors. nih.gov However, as the 20th century progressed, the profound biological significance of nitrogen-containing heterocycles became increasingly apparent. These compounds were identified as the core structures of a multitude of natural products, including alkaloids, vitamins, and hormones. pjsir.org This realization spurred intensive research into their synthesis, properties, and applications, particularly in the realm of medicinal chemistry. pjsir.orgnih.gov

Today, nitrogen-containing heterocycles are recognized as a cornerstone of modern drug discovery, with over half of all FDA-approved drugs featuring a nitrogen-containing heterocyclic ring. mdpi.com A 2024 analysis of FDA-approved small-molecule drugs from 2013 to 2023 revealed that a remarkable 82% contain at least one nitrogen heterocycle, a significant increase from the 59% observed in preceding decades. acgpubs.org This underscores the enduring importance and continuous evolution of research into this diverse and pharmacologically significant class of molecules.

Overview of Quinoxaline and Pyrido 2,3 B Quinoxaline Scaffolds: Structural Characteristics and Significance

At the heart of 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline lie two key structural motifs: the quinoxaline (B1680401) and the pyrido[2,3-b]quinoxaline (B14754064) scaffolds.

The quinoxaline scaffold, also known as benzopyrazine, is a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. researchgate.netnih.gov This aromatic system is a weak base and is isomeric with other benzodiazines like quinazoline, cinnoline, and phthalazine. nih.govqmul.ac.uk While quinoxaline itself is primarily of academic interest, its derivatives have garnered significant attention due to their wide spectrum of biological activities. qmul.ac.uknih.gov These activities include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties, making the quinoxaline scaffold a privileged structure in medicinal chemistry. nih.govepa.gov The synthetic accessibility of quinoxalines, often through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, further enhances their appeal for the development of new therapeutic agents. chemsynthesis.com

The pyrido[2,3-b]quinoxaline scaffold represents a more complex, fused heterocyclic system where a pyridine (B92270) ring is annulated to the quinoxaline core. This fusion of three heterocyclic rings results in a planar, polycyclic aromatic structure. Research into pyrido[2,3-b]quinoxaline derivatives has revealed their potential as bioactive agents. For instance, certain derivatives have been investigated for their antiproliferative activity in cancer cell lines. The synthesis of these complex scaffolds often involves multi-step sequences, starting from simpler quinoxaline or pyridopyrazine precursors.

Classification and Nomenclature of 6,7,8,9 Tetrahydropyrido 2,3 B Quinoxaline and Its Derivatives

Classical and Conventional Synthetic Routes to Pyrido[2,3-b]quinoxaline Systems

Traditional methods for the synthesis of pyrido[2,3-b]quinoxaline systems have been well-established and continue to be utilized. These routes often involve condensation reactions and strategies for constructing the fused ring system.

Condensation Reactions Involving Diamines and Dicarbonyl Compounds

A cornerstone of quinoxaline (B1680401) synthesis is the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. nih.govnih.gov This method is widely applicable for the preparation of a variety of quinoxaline derivatives, including those fused with a pyridine ring. The reaction typically proceeds by mixing an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For instance, bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines have been synthesized through the condensation of aromatic 1,2-diamino compounds with 1,2-diketones. researchgate.net

The reaction conditions for these condensations can vary. While some syntheses require high temperatures and the use of strong acid catalysts, others can be performed under milder conditions. nih.govnih.gov For example, the synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine and benzil (B1666583) can be achieved in hexafluoroisopropanol (HFIP) at room temperature with a high yield. nih.gov The choice of solvent and catalyst can significantly impact the reaction time and yield. Common solvents include ethanol (B145695) and acetic acid. nih.gov

Table 1: Examples of Classical Condensation Reactions for Quinoxaline Synthesis
Diamine ReactantDicarbonyl ReactantCatalyst/SolventProductReference
o-PhenylenediamineBenzilHFIP2,3-Diphenylquinoxaline nih.gov
1,2-Diaminobenzene1,2-Dicarbonyl compoundStrong AcidQuinoxaline derivative nih.gov
Aromatic 1,2-diamino compound1,2-DiketoneNot specifiedBromo-substituted quinoxaline researchgate.net
Pyridine-2,3-diamine1-Phenyl-propane-1,2-dioneMgBr2.OEt2 / Methanol (B129727)2-Methyl-3-phenyl-pyrido[2,3-b]pyrazine jocpr.com

Strategies for the Construction of Fused Quinoxaline Rings

The construction of fused quinoxaline ring systems, such as pyrido[2,3-b]quinoxaline, involves the annulation of a heterocyclic ring onto a pre-existing benzene (B151609) ring or vice versa. beilstein-journals.org A common strategy is the cyclocondensation of diaminopyridines with carbonyl compounds or their derivatives. researchgate.net This approach allows for the direct formation of the pyridopyrazine core.

Another less common but effective strategy is the annulation of a benzene ring onto a pre-existing heterocyclic ring. beilstein-journals.org This can be achieved through multicomponent reactions, for example, by coupling Fischer carbene complexes with 2-alkynyl-3-pyrazine carbonyl derivatives. This generates a furo[3,4-b]pyrazine intermediate, which can then be trapped with dienophiles to construct the quinoxaline ring system. beilstein-journals.org

Furthermore, intramolecular cyclization reactions are a key strategy. For instance, 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline can be synthesized by the condensation of 1-(2-bromoethyl)-indole-2,3-dione with 1,2-diaminobenzene in boiling acetic acid. nih.gov

Specific Approaches for Tetrahydropyrido-Fused Quinoxaline Derivatives

The synthesis of this compound specifically involves the use of a saturated pyridine precursor. One approach involves the synthesis of 4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinolin-3-amine from 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile by refluxing with an excess of hydrazine (B178648) hydrate (B1144303) in n-butanol. nih.gov The starting tetrahydroquinoline derivative itself can be prepared from the corresponding quinolinone via reaction with phosphorus oxychloride and phosphorus pentachloride. nih.gov

Modern and Green Chemistry Approaches in Pyrido[2,3-b]quinoxaline Synthesis

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. These modern approaches often utilize alternative energy sources and catalysts to improve reaction conditions and yields.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods, including shorter reaction times, higher yields, and often solvent-free conditions. nih.govsouthasiacommons.netudayton.edumdpi.com This technique has been successfully applied to the synthesis of quinoxaline and pyrido[2,3-b]pyrazine (B189457) derivatives. mdpi.comnih.govresearchgate.net

The synthesis of 6-substituted quinoxalines and 7-substituted pyrido[2,3-b]pyrazines can be achieved in good yields and with short reaction times under microwave irradiation without the need for solvents or catalysts. mdpi.comnih.gov For example, the condensation of pyridine-2,3-diamine with 1-phenyl-propane-1,2-dione in the presence of MgBr2.OEt2 under microwave irradiation for a few minutes produces 2-methyl-3-phenyl-pyrido[2,3-b]pyrazine in high yield. jocpr.com Microwave irradiation uniformly and rapidly heats the reaction mixture, which enhances the collision frequency between molecules and accelerates the reaction. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
ReactionConventional MethodMicrowave MethodAdvantages of MicrowaveReference
Synthesis of 6-substituted quinoxalinesLong reaction times, use of solvents and catalystsShort reaction times, solvent-free, catalyst-freeFaster, greener, higher yields mdpi.comnih.gov
Condensation of pyridine-2,3-diamine and 1-phenyl-propane-1,2-dioneRoom temperature, lower yields1-2.5 min irradiation, 94% yieldDrastically reduced reaction time, improved yield jocpr.com
Synthesis of polyfunctionalized pyrido[2,3-b]indolesConventional heatingMicrowave irradiationShortened reaction times, higher yields mdpi.com

Catalyst-Mediated Reactions

The use of catalysts is another cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Various types of catalysts have been employed in the synthesis of pyrido[2,3-b]quinoxaline and its analogs.

Lewis Acid Catalysis: Lewis acids such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been shown to be effective catalysts for the synthesis of quinoxaline derivatives from the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds in ethanol at room temperature. orientjchem.org These catalysts are often inexpensive, readily available, and can be easily separated from the reaction mixture. orientjchem.org

Solid Acid Catalysis: Recyclable alumina-supported heteropolyoxometalates have been used as solid acid catalysts for the synthesis of quinoxaline derivatives at room temperature. nih.gov These catalysts are environmentally friendly and can be reused, making the process more sustainable. nih.gov

Lanthanide-Based Catalysis: While not as commonly reported for this specific ring system in the provided context, lanthanide-based catalysts are known to be effective in various organic transformations and could potentially be applied to the synthesis of pyrido[2,3-b]quinoxalines.

Transition Metal Catalysis: Transition metals, particularly palladium, play a crucial role in modern synthetic strategies. A one-pot Buchwald amination/cyclization reaction catalyzed by palladium has been developed for the synthesis of pyrido[2,3-b]quinoxaline-3-carboxylate derivatives. researchgate.netnais.net.cn This method offers short reaction times and moderate to good yields. researchgate.net Palladium catalysis is also utilized in coupling reactions to further functionalize the quinoxaline core. mdpi.com

Solvent-Free and Aqueous Medium Reaction Conditions

The development of environmentally benign synthetic methods has led to the exploration of solvent-free and aqueous reaction conditions for the synthesis of quinoxaline derivatives, including the tetrahydropyrido[2,3-b]quinoxaline scaffold. These approaches offer significant advantages such as reduced environmental impact, operational simplicity, and often, improved yields and shorter reaction times.

Microwave-assisted solvent-free synthesis has emerged as a powerful technique for the preparation of quinoxalines and their analogues. nih.govresearchgate.netnih.gov This method involves the direct reaction of diamine precursors with dicarbonyl compounds under microwave irradiation, obviating the need for a solvent and often a catalyst. nih.govresearchgate.netnih.gov The reactions are typically rapid, with high yields, and the controlled heating provided by microwaves can minimize the formation of byproducts. researchgate.net For instance, the synthesis of 7-substituted pyrido[2,3-b]pyrazines has been successfully achieved using this solvent-free microwave-assisted approach. nih.govresearchgate.netnih.gov

Similarly, conducting these condensation reactions in an aqueous medium aligns with the principles of green chemistry. Water is a non-toxic, inexpensive, and readily available solvent. The synthesis of quinoxaline derivatives has been effectively carried out in water, sometimes with the aid of a catalyst to facilitate the reaction. ias.ac.innih.gov The use of catalysts like sulfated polyborate has been shown to be effective for the synthesis of quinoxalines under solvent-free conditions, offering high yields and short reaction times. ias.ac.in This catalyst is environmentally benign and can be recycled, adding to the sustainability of the process. ias.ac.in

The choice between solvent-free and aqueous conditions often depends on the specific substrates and the desired reaction kinetics. While solvent-free conditions can be highly efficient, particularly with microwave assistance, aqueous reactions provide a more traditional and often scalable alternative. researchgate.netias.ac.in

Tandem Catalysis and One-Pot Synthetic Strategies

Tandem catalysis and one-pot synthetic strategies have revolutionized the construction of complex molecules like this compound and its analogues by combining multiple reaction steps into a single, uninterrupted sequence. These approaches enhance efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time and resources.

One-pot syntheses often involve the in-situ generation of a key intermediate that then undergoes further transformation. For example, a classic one-pot method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov This concept has been extended to more complex systems. A notable example is the one-pot synthesis of pyrido[2,3-b]quinoxaline-3-carboxylate derivatives, which is achieved through a palladium-catalyzed Buchwald amination followed by an intramolecular cyclization. researchgate.net This sequence efficiently constructs the tricyclic core in a single operation.

Tandem reactions can also involve a cascade of cyclization and oxidation steps. mtieat.org For instance, a tandem approach might involve the initial formation of a dihydropyridoquinoxaline intermediate, which is then oxidized in the same reaction vessel to yield the aromatic this compound. The use of a single catalyst to promote multiple transformations is a hallmark of efficient tandem catalysis. For example, a palladium catalyst can be employed for both C-N bond formation and subsequent cyclization steps. researchgate.net The development of such catalytic systems is crucial for the advancement of one-pot strategies. rsc.org

These strategies are not limited to the core scaffold formation. They can also be employed to introduce functional groups in a sequential manner. For example, a one-pot reaction can be designed to first construct the quinoxaline ring and then perform a substitution reaction on one of the aromatic rings. mtieat.org The versatility of these methods allows for the rapid generation of a library of derivatives for further investigation.

Derivatization and Functionalization Strategies for the this compound Scaffold

Chemical Modifications on the Pyrido and Quinoxaline Moieties

The pyrido and quinoxaline rings of the this compound scaffold offer multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues with tailored properties. Functionalization can be achieved through various organic reactions, targeting specific positions on both heterocyclic systems.

On the quinoxaline moiety, electrophilic substitution reactions can introduce a variety of functional groups. For example, bromination of the quinoxaline ring system can lead to the formation of mono- or poly-brominated derivatives, which can then serve as versatile intermediates for further transformations through cross-coupling reactions. researchgate.net Hydrazinyl-substituted quinoxalines are also key intermediates, allowing for the construction of fused heterocyclic systems like tetrazolo[1,5-a]quinoxalines and 1,2,4-triazinoquinoxalines. nih.gov

The pyrido moiety is also amenable to various modifications. The nitrogen atom in the pyrido ring can be alkylated or acylated to introduce different substituents. Furthermore, the hydrogenated nature of the tetrahydropyrido ring in this compound allows for reactions typical of secondary amines, such as N-arylation or the introduction of other functional groups.

Deprotonation followed by reaction with an electrophile is another powerful strategy for functionalizing both the pyrido and quinoxaline rings. mdpi.com This approach allows for the regioselective introduction of substituents at positions that might not be accessible through classical electrophilic or nucleophilic substitution reactions. For instance, deprotometalation-trapping reactions have been used to introduce iodo groups onto the pyrido[2,3-b]pyrazine core, which can then be used in palladium-catalyzed coupling reactions to introduce aryl or other groups. mdpi.comnih.govresearchgate.net

Annulation Reactions to Form Multi-Fused Ring Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for extending the π-system of the this compound scaffold and creating complex, multi-fused ring systems. bohrium.comarkat-usa.orgrsc.org These reactions can lead to novel heterocyclic structures with potentially unique electronic and biological properties.

One common strategy involves the use of bifunctional reagents that can react with two adjacent sites on the quinoxaline or pyrido ring to form a new fused ring. For example, a suitably substituted this compound could be reacted with a diketone or a similar reagent to construct an additional five- or six-membered ring.

Palladium-catalyzed intramolecular cyclizations are also frequently employed in annulation strategies. mdpi.com For instance, a pyrido[2,3-b]quinoxaline bearing an appropriately positioned alkyne or alkene and a leaving group can undergo an intramolecular Heck or Sonogashira reaction to form a new fused ring. This approach has been used to synthesize pyrazino-fused carbazoles and carbolines from iodinated pyrido[2,3-b]pyrazine precursors. mdpi.comresearchgate.net

Another approach involves the construction of a new ring through a sequence of reactions, such as a condensation followed by a cyclization. For example, a hydrazino group on the quinoxaline ring can be reacted with a dicarbonyl compound to form a dihydropyrazine (B8608421) ring, which can then be oxidized to a pyrazine (B50134) ring, resulting in a new fused system. nih.gov The Vilsmeier-Haack reaction has also been utilized as a facile route for the cyclization to form thieno[2,3-b]quinolines. bohrium.com

These annulation strategies provide access to a wide variety of complex, polycyclic aromatic systems with the this compound core embedded within a larger framework.

Introduction of Diverse Substituents for Structural Diversity

The introduction of a wide array of substituents onto the this compound scaffold is crucial for fine-tuning its chemical and physical properties and for exploring its potential applications. A variety of synthetic methods can be employed to achieve this structural diversification.

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly valuable for introducing carbon-carbon bonds. mdpi.com These reactions typically utilize a halogenated or triflated derivative of the parent scaffold and a suitable coupling partner, such as a boronic acid, an alkene, or a terminal alkyne, in the presence of a palladium catalyst. This allows for the introduction of aryl, vinyl, and alkynyl groups at specific positions on the quinoxaline or pyrido rings.

Nucleophilic aromatic substitution (SNAr) reactions are another important tool for introducing substituents, particularly on the electron-deficient quinoxaline ring. Halogenated quinoxalines can react with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to afford the corresponding substituted products. For example, direct substitution has been used to introduce alkylamino, benzylamino, and aryloxy groups at the 8-position of 8-iodopyrido[2,3-b]pyrazine. mdpi.comnih.gov

Furthermore, the functional groups already present on the scaffold can be modified to introduce further diversity. For example, a carboxylic acid group can be converted into an amide, ester, or other functional groups through standard transformations. nih.gov An amino group can be acylated, alkylated, or converted into a diazonium salt for further reactions. The synthesis of spirocyclic compounds through 1,3-dipolar cycloaddition reactions also represents a method for introducing significant structural complexity. bwise.kr

These diverse synthetic strategies allow for the systematic modification of the this compound scaffold, leading to a vast library of compounds with a wide range of electronic and steric properties.

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of novel compounds. A suite of techniques is utilized to provide a comprehensive analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the structural elucidation of this compound derivatives.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a this compound derivative, characteristic signals would be expected for the aromatic protons on the quinoxaline and pyridine rings, as well as for the aliphatic protons of the tetrahydropyridine (B1245486) ring. For example, a study on quinoxaline derivatives reported aromatic proton signals in the range of δ 7.50-8.00 ppm. acgpubs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and electronic environment. In a typical derivative, distinct signals would appear for the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the saturated ring. For example, a reported ¹³C NMR spectrum of a quinoxaline derivative showed signals for the aromatic carbons in the range of δ 106.51-160.74 ppm. acgpubs.org

2D NMR (COSY, HSQC, HMBC): To resolve complex spectral overlaps and unambiguously assign proton and carbon signals, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity of protons within the tetrahydropyridine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between different ring systems and substituent groups.

A detailed analysis of these NMR spectra allows for the complete and unambiguous structural confirmation of the synthesized this compound derivatives. nih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of organic molecules, including quinoxaline derivatives. nih.gov

Molecular Weight Determination: ESI-MS provides a highly accurate measurement of the molecular weight of the this compound derivative by detecting the protonated molecule [M+H]⁺ or other adduct ions. uab.edu This information is critical for confirming the elemental composition of the synthesized compound. nih.gov For example, the mass spectrum of a bromo-dihydrazinylquinoxaline derivative showed a molecular ion peak at m/z 268. nih.gov

Fragmentation Analysis (ESI-MS/MS): Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of the molecule. nih.govuab.edu In an MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). uab.edu The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and the connectivity of the ring system. scielo.br The fragmentation behavior of quinoxaline derivatives can be complex, involving rearrangements and multiple bond cleavages. nih.govnih.gov The analysis of these fragmentation pathways provides valuable structural insights. nih.gov For instance, the fragmentation of a piperidine (B6355638) alkaloid, a related heterocyclic system, showed characteristic losses of small molecules like water and acetic acid. scielo.br

Technique Information Obtained Example Application for this compound Derivatives
ESI-MS Molecular WeightConfirmation of the elemental composition of the synthesized derivative.
ESI-MS/MS Structural FragmentationIdentification of the core ring structure and substituent groups through characteristic fragmentation patterns.

Infrared (IR) and Ultraviolet/Visible (UV/Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies. nih.gov For a this compound derivative, the IR spectrum would be expected to show absorption bands corresponding to:

N-H stretching: If secondary amines are present in the tetrahydropyridine ring, a characteristic band would appear in the region of 3300-3500 cm⁻¹.

C-H stretching: Bands for aromatic C-H bonds would appear above 3000 cm⁻¹, while those for aliphatic C-H bonds would be observed below 3000 cm⁻¹.

C=N and C=C stretching: Absorptions for the quinoxaline and pyridine ring systems would be found in the 1400-1600 cm⁻¹ region. The analysis of IR spectra for quinoxaline derivatives has been used to confirm the presence of these key functional groups. nih.govasmarya.edu.ly

UV/Visible Absorption Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within a molecule. nih.govresearchgate.net The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophoric system of the molecule. For this compound derivatives, the extended π-system of the fused aromatic rings is expected to result in strong UV absorption. Studies on related quinoxaline derivatives have shown absorption maxima in the UV region, often with multiple bands corresponding to π-π* and n-π* transitions. nih.govasmarya.edu.ly For example, some quinoxaline derivatives exhibit absorption maxima around 350 nm and 445 nm. asmarya.edu.ly

Spectroscopic Technique Information Provided Expected Observations for this compound Derivatives
Infrared (IR) Functional GroupsN-H, aromatic C-H, aliphatic C-H, C=N, and C=C stretching vibrations.
UV/Visible Electronic TransitionsStrong absorption in the UV region due to the conjugated π-system of the fused rings.

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that provides insights into the electronic structure and environment of fluorescent molecules (fluorophores). nih.gov The quinoxaline moiety itself is a known fluorophore. nih.gov For this compound derivatives, the emission properties will be influenced by the nature and position of substituents on the fused ring system.

Studies on related 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives have shown that these compounds exhibit fluorescence emission. nih.gov The emission spectra of some of these derivatives displayed broad bands with maxima around 450 nm, 490 nm, and 555 nm when excited at 350 nm. nih.gov However, the introduction of electron-withdrawing groups, such as a carboxylic acid, can lead to a significant decrease or even quenching of the fluorescence emission. nih.gov The fluorescence properties of these compounds can also be influenced by the solvent due to potential interactions. nih.gov

Photoinduced Process Investigations (EPR Spin Trapping): Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping techniques, is a powerful method for detecting and identifying short-lived radical intermediates that may be formed upon irradiation of a molecule with light. nih.gov This is particularly relevant for understanding the photostability and potential phototoxicity of compounds.

In studies of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives, UVA irradiation was shown to induce the formation of reactive oxygen species (ROS) and other carbon- and oxygen-centered radicals. nih.gov These reactive intermediates were detected and characterized using EPR spin trapping, providing insights into the possible photoinduced reaction pathways. nih.gov Such investigations are crucial for assessing the potential of these compounds to cause oxidative stress under light exposure.

Technique Focus of Investigation Key Findings for Related Quinoxaline Derivatives
Fluorescence Spectroscopy Emission properties and influence of substituents.Quinoxaline core is fluorescent; emission can be tuned or quenched by substituents. nih.gov
EPR Spin Trapping Detection of photoinduced radical species.UVA irradiation can lead to the generation of reactive oxygen species and other radical intermediates. nih.gov

Theoretical and Computational Chemistry Approaches

In addition to experimental techniques, theoretical and computational methods play a vital role in understanding the behavior of this compound derivatives at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For this compound derivatives, molecular docking studies can be used to predict their binding affinity and mode of interaction with various biological targets, such as enzymes or receptors implicated in disease. ijpsnonline.comresearchgate.net These studies can help to rationalize the observed biological activities of these compounds and guide the design of new, more potent derivatives.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a protein database (e.g., PDB), and the structure of the ligand is generated and optimized. The docking software then explores various possible binding poses of the ligand within the active site of the protein and scores them based on their predicted binding affinity. researchgate.net

For example, molecular docking studies have been performed on other quinoxaline derivatives to investigate their binding to targets like the FKBP12 receptor and the epidermal growth factor receptor (EGFR). nih.govijpsnonline.com These studies have identified key amino acid residues involved in the binding interaction and have shown a correlation between the predicted binding affinity and the experimentally determined biological activity. nih.govijpsnonline.com For instance, a study on thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities in the range of -5.3 to -6.1 kcal/mol, with interactions involving amino acid residues such as ILE-8, LYS-7, and TRP-12. researchgate.net Similarly, a docking study of a novel quinoxaline derivative against α-glucosidase and α-amylase showed binding affinities of -6.5 and -6.9 kcal/mol, respectively.

Target Protein Ligand Class Observed/Predicted Interactions Reference
FKBP12Monoterpenoid substituted quinoxaline thiosemicarbazideGood docking energy, interaction with active site amino acids. ijpsnonline.com
EGFRQuinoxaline derivativesBest position on the receptor observed with a specific derivative. nih.gov
CB1a2H-thiopyrano[2,3-b]quinoline derivativesBinding affinity of -5.3 to -6.1 kcal/mol, interactions with ILE, LYS, TRP residues. researchgate.net
α-glucosidaseNovel quinoxaline derivativeBinding affinity of -6.5 kcal/mol.
α-amylaseNovel quinoxaline derivativeBinding affinity of -6.9 kcal/mol.

These computational predictions are invaluable for prioritizing compounds for further experimental testing and for providing a structural basis for understanding their biological effects.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties and predicting the reactivity of quinoxaline derivatives. iiste.orgresearchgate.net These calculations provide valuable information on molecular orbitals, charge distribution, and other electronic parameters that govern the behavior of these compounds.

By employing DFT methods, such as with the B3LYP functional and a 6-311+G(2d) basis set, researchers can propose reaction mechanisms and elucidate the structure of newly synthesized molecules. iiste.org For instance, in the study of 2-methylquinoxaline (B147225) 1,4-dioxide, DFT calculations were instrumental in proposing a mechanism for its photocatalytic synthesis. iiste.org

Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical. The distribution of these frontier orbitals and their energy gap (ΔE = ELUMO – EHOMO) are key indicators of a molecule's electronic and optical properties, as well as its potential as a semiconductor. researchgate.net For example, in the investigation of novel 2,3-diphenylquinoxaline derivatives, the calculated HOMO and LUMO energy levels indicated good semiconducting properties and that they could function as bipolar materials. researchgate.net The theoretical investigation of these derivatives for electronic and photovoltaic effects highlighted their potential application in organic solar cells. researchgate.net

Table 1: Illustrative Electronic Properties of Quinoxaline Derivatives Calculated by DFT

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Method/Basis SetSource
2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid derivative---Not Specified researchgate.net
2-methylquinoxaline 1,4-dioxide---B3LYP/6-311+G(2d) iiste.org

Note: Specific energy values from the cited sources were not provided, but the table illustrates the type of data generated through DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and binding dynamics of flexible molecules like this compound and its derivatives. These simulations model the atomic motions of a system over time, providing insights into its dynamic behavior and interactions with biological macromolecules.

For example, MD simulations have been successfully employed to study the binding of novel 2-piperazinyl quinoxaline derivatives to the catalytic cavity of c-Kit tyrosine kinase and the binding pocket of P-glycoprotein. nih.gov These simulations revealed that the hybrid compounds could be effectively wrapped within the binding sites, which is a critical finding for understanding their anti-proliferative activities. nih.gov

In the context of this compound, the tetrahydro-pyridinyl ring introduces significant conformational flexibility. MD simulations would be invaluable for:

Determining the preferred conformations of the molecule in different solvent environments.

Analyzing the energetic barriers between different conformational states.

Simulating the binding process to a biological target, such as a protein or DNA, to identify key interactions and predict binding affinity. The mechanism of pharmacological action for many quinoxaline derivatives involves DNA intercalation, and the stability of the compound-DNA complex is a crucial factor. researchgate.net

While specific MD simulation studies on this compound were not found, the methodology is broadly applicable. The insights gained from such simulations are critical for structure-based drug design, allowing for the optimization of ligand-receptor interactions to enhance potency and selectivity.

Table 2: Illustrative Applications of Molecular Dynamics Simulations for Quinoxaline Derivatives

Derivative ClassBiological TargetKey Findings from MD SimulationsSource
2-Piperazinyl quinoxaline hybridsc-Kit tyrosine kinase, P-glycoproteinCompounds can be wrapped in the catalytic cavity and binding pocket with high scores. nih.gov
6H-Indolo[2,3-b]quinoxaline derivativesDNAElucidation of thermal stability of the intercalated complex is important for anticancer and antiviral activities. researchgate.net

Structure Activity Relationship Sar Investigations of 6,7,8,9 Tetrahydropyrido 2,3 B Quinoxaline Analogues

Identification of Pharmacophoric Elements and Key Substituent Effects

The core pharmacophore of 6,7,8,9-tetrahydropyrido[2,3-b]quinoxaline analogues active at the AMPA receptor consists of the rigid, fused heterocyclic system. The quinoxaline-2,3-dione moiety is a crucial element, functioning as a bioisostere for the glutamate (B1630785) binding site. nih.gov The tetrahydropyridine (B1245486) ring serves to introduce specific conformational constraints and provides additional points for substitution.

Key substituent effects have been elucidated through systematic modifications of this scaffold. The presence of a nitro group at the 6-position of the related 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione (PNQX) has been shown to be a major determinant of high affinity for the AMPA receptor. mdpi.comnih.gov In a series of 6-substituted compounds from the PNQX and iPNQX (the 8-aza derivative) series, the 6-nitro analogues consistently demonstrated high affinity. mdpi.comnih.gov

Furthermore, the nature of the substituent at the 6-position significantly influences selectivity. For instance, while a nitro group confers high AMPA receptor affinity, the introduction of an imidazol-1-yl group at the 6-position of azaquinoxalinediones can also lead to potent AMPA receptor antagonists. nih.gov In the case of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione, the stereochemistry of the amino acid side chain is critical, with the S-isomer being significantly more potent than the R-isomer. nih.gov

Correlation Between Structural Modifications and Biological Potency

A clear correlation exists between specific structural modifications of the this compound scaffold and their resulting biological potency. This is particularly evident in the context of AMPA receptor antagonism.

The position and nature of electron-withdrawing groups on the benzo portion of the quinoxaline (B1680401) ring are critical for potency. For instance, in quinoxalinediones, derivatives with two electron-withdrawing groups, such as the 7-cyano-6-nitro compound (CNQX) and the 6,7-dinitro compound (DNQX), exhibit significantly higher affinity for the AMPA receptor compared to mono-substituted derivatives. nih.gov This highlights the importance of the electronic properties of the aromatic ring system for receptor binding.

In the isomeric pyrido[3,4-f]quinoxaline-2,3-dione series, the introduction of a methyl group at the 9-position, as seen in PNQX, leads to a potent AMPA receptor antagonist with an IC50 of 63 nM. mdpi.comnih.gov The affinity of other 6-nitro analogues from this 9-aza series was found to be comparable. mdpi.comnih.gov

The following table summarizes the AMPA receptor binding affinities for a selection of substituted quinoxalinedione (B3055175) and tetrahydropyrido[3,4-f]quinoxalinedione analogues:

CompoundSubstituentsTargetIC50 (nM)
PNQX (27a)9-methyl-6-nitroAMPA Receptor63 mdpi.comnih.gov
NBQX (1)6,7-dinitroAMPA Receptor52 mdpi.comnih.gov
iPNQX (13a)6-nitro-8-azaAMPA Receptor290 mdpi.comnih.gov
QXAA (2, R1=R2=H)1-(2'-amino-2'-carboxyethyl)AMPA Receptor690 nih.gov
S-isomer (2b)1-(S-2'-amino-2'-carboxyethyl)AMPA Receptor230 nih.gov
R-isomer (2d)1-(R-2'-amino-2'-carboxyethyl)AMPA Receptor38000 nih.gov

These data clearly demonstrate that subtle changes in substitution can lead to dramatic shifts in biological potency. The high stereoselectivity observed with the chiral side chain in QXAA further underscores the specific nature of the interaction with the receptor binding pocket. nih.gov

Insights from Comparative SAR with Related Quinoxaline and Pyrido[2,3-b]pyrazine (B189457) Systems

Comparative SAR studies with related quinoxaline and pyrido[2,3-b]pyrazine systems have provided valuable context for understanding the unique properties of this compound analogues.

The azaquinoxalinedione nucleus, found in pyrido[2,3-b]pyrazinediones, has been shown to function as a bioisostere for the quinoxalinedione core in AMPA receptor binding. nih.gov However, there are notable differences in the SAR between the two systems. For example, the influence of substituents at the 6- and 7-positions on the pyrido[2,3-b]pyrazinedione scaffold can differ from that observed in the corresponding quinoxalinediones. nih.gov Among a series of azaquinoxalinediones, 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione exhibited the best combination of high affinity for AMPA receptors and selectivity against the glycine (B1666218) site of the NMDA receptor. nih.gov This suggests that the introduction of a nitrogen atom in the pyridine (B92270) ring alters the electronic distribution and steric requirements for optimal receptor interaction.

Furthermore, a study comparing tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines as vascular smooth muscle relaxants and antihypertensive agents revealed a divergence in their pharmacological profiles. johnshopkins.edu This indicates that the nature of the fused heterocyclic ring system significantly impacts the biological activity and target selectivity.

In the broader context of quinoxaline derivatives, SAR studies have shown that substitutions at the 2, 3, 6, and 7-positions are key for modulating a range of biological activities, including anticancer and antimicrobial effects. nih.gov However, direct comparative SAR data for this compound analogues in these therapeutic areas are less prevalent in the literature.

Biological Activity and Mechanistic Studies of 6,7,8,9 Tetrahydropyrido 2,3 B Quinoxaline Derivatives

In Vitro Pharmacological Activity Profiling and Assays

Derivatives of the quinoxaline (B1680401) family, to which 6,7,8,9-tetrahydropyrido[2,3-b]quinoxaline belongs, have shown significant antimicrobial properties. nih.gov These compounds have been evaluated against a variety of bacterial and fungal strains, demonstrating their potential as broad-spectrum antimicrobial agents. nih.gov

Antibacterial Activity: Quinoxaline derivatives have been tested against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain synthesized quinoxaline compounds exhibited activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov The minimum inhibitory concentrations (MICs) of these compounds vary depending on the specific substitutions on the quinoxaline nucleus. One study highlighted the efficacy of a 3-hydrazinoquinoxaline-2-thiol (B1673409) derivative against various extended-spectrum beta-lactamase (ESBL)-producing clinical isolates, with MICs ranging from 4 µg/mL to 256 µg/mL. europeanreview.org This suggests that some derivatives have the potential to combat resistant bacterial strains. europeanreview.org Another study demonstrated that a specific quinoxaline derivative had notable susceptibility against Escherichia coli with a MIC of 16 µg/ml. europeanreview.org Furthermore, combinations of tetracycline (B611298) with alkaloid-related compounds, including nitroxoline, have shown synergistic effects against diarrheagenic bacteria like Shigella flexneri. nih.govpreprints.org

Antifungal Activity: Several quinoxaline derivatives have also been screened for their antifungal properties. nih.gov Compounds have shown activity against fungal strains such as Aspergillus niger and Candida albicans. arcjournals.org For example, some novel quinoxaline derivatives demonstrated activity against Candida albicans with inhibition zones ranging from 13 to 18.5 mm. arcjournals.org

Antimycobacterial Activity: The structural similarity of quinoxalines to existing antitubercular drugs has prompted investigations into their antimycobacterial potential. Some derivatives have been synthesized and evaluated for their activity against mycobacterial strains, indicating a promising area for further research.

Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound/DerivativeTarget Organism(s)Activity/MICReference(s)
3-hydrazinoquinoxaline-2-thiolESBL-producing bacteriaMIC: 4-256 µg/mL europeanreview.org
Quinoxaline derivativeEscherichia coliMIC: 16 µg/mL europeanreview.org
Tetracycline + NitroxolineShigella flexneriSynergistic, FICI: 0.086 nih.govpreprints.org
Novel quinoxaline derivativesCandida albicansInhibition Zone: 13-18.5 mm arcjournals.org

FICI: Fractional Inhibitory Concentration Index

The quinoxaline scaffold is a key component in the development of antiviral drugs, with derivatives showing activity against a range of viruses. nih.govnih.gov

Anti-HIV Activity: Certain quinoxaline derivatives have been identified as potent inhibitors of Human Immunodeficiency Virus (HIV). nih.gov For example, S-2720, a quinoxaline derivative, was found to be a very potent inhibitor of HIV-1 reverse transcriptase (RT) and viral replication. nih.gov This compound acts as a non-nucleoside RT inhibitor and has shown efficacy against HIV-1 but not HIV-2. nih.gov Other studies have explored conjugating quinoxaline-like structures with known anti-HIV agents like AZT, resulting in compounds with significant anti-HIV activity. unc.edu

Anti-HCV Activity: Quinoxaline-based compounds have been developed as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, a crucial enzyme in the viral life cycle. nih.gov These linear inhibitors have demonstrated potent activity against wild-type protease and various drug-resistant variants. nih.gov For instance, a 3-chloroquinoxaline derivative showed significant improvement in replicon potency against multidrug-resistant HCV variants. nih.gov The development of these inhibitors marks a significant step in anti-HCV drug discovery. nih.gov

Anti-Influenza Activity: Quinoxaline derivatives are considered promising candidates for combating influenza viruses due to their ability to target the highly conserved NS1 protein. nih.govnih.gov By disrupting the function of this protein, these compounds can inhibit viral replication. nih.gov

Anti-SARS-CoV Activity: The emergence of SARS-CoV-2 has spurred research into new antiviral agents, and quinoxaline derivatives have been investigated for their potential to inhibit the virus. rsc.org Computational studies have explored the inhibitory effects of quinoxaline derivatives on the main protease of SARS-CoV-2. nih.gov Furthermore, p97 inhibitors, some of which are based on related heterocyclic structures, have shown antiviral activity against SARS-CoV-2 with low cytotoxicity. mdpi.com

Table 2: Antiviral Activity of Selected Quinoxaline Derivatives

Compound/DerivativeViral TargetMechanism of ActionReference(s)
S-2720HIV-1Reverse Transcriptase Inhibitor nih.gov
3-chloroquinoxaline derivativeHCVNS3/4A Protease Inhibitor nih.gov
Quinoxaline derivativesInfluenza ANS1A Protein Disruption nih.gov
p97 inhibitorsSARS-CoV-2Host Factor Inhibition mdpi.com

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a range of human cancer cell lines. nih.govnih.gov

A study on novel 5,6,7,8-tetrahydrobenzo[b]pyran derivatives, which share a similar structural foundation, showed that some compounds were effective against lung carcinoma (A-549), colorectal adenocarcinoma (HC-29), and gastric cancer (MKN-45) cell lines. researchgate.net Similarly, certain tetrahydroquinolinone derivatives have been found to exert an antiproliferative effect on lung cancer cells by inducing apoptosis. nih.gov

Research into quinoxaline derivatives has revealed that their anticancer activity can be attributed to various mechanisms, including the induction of apoptosis. nih.gov For example, one study synthesized three series of quinoxaline derivatives and evaluated their biological activity against HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma cell lines. nih.gov Several of these compounds exhibited promising anticancer activity. nih.gov

Table 3: Anticancer Activity of Selected Quinoxaline and Related Derivatives

Compound/DerivativeCancer Cell Line(s)EffectReference(s)
5,6,7,8-tetrahydrobenzo[b]pyran derivativesA-549, HC-29, MKN-45Antiproliferative researchgate.net
Tetrahydroquinolinone derivativesLung cancer cellsApoptosis induction nih.gov
Quinoxaline derivatives (VIId, VIIIa, VIIIc, VIIIe, XVa)HCT116, HepG2, MCF-7Antiproliferative nih.gov

Quinoxaline derivatives have been investigated for their anti-inflammatory and immunomodulatory effects. nih.gov Their anti-inflammatory properties are often attributed to their ability to inhibit various inflammatory modulators. nih.gov

The methanol (B129727) extract of Gentiana kurroo Royle, which contains bioactive compounds, has been shown to possess anti-inflammatory and immunomodulatory effects. nih.gov Studies have demonstrated that such extracts can suppress immune responses by inhibiting both humoral and cell-mediated immunity in a dose-dependent manner. nih.gov This includes the inhibition of T-cell and B-cell proliferation. nih.gov The anti-inflammatory activity is thought to be mediated by the suppression of the immune system, including the inhibition of immune cells and cytokines. nih.gov

In addition to the activities mentioned above, derivatives of the quinoxaline scaffold have been reported to possess a range of other biological properties. nih.gov

Antidiabetic Activity: Several studies have focused on the antidiabetic potential of quinoxaline derivatives. nih.govijbpas.com For instance, new quinoxaline compounds have been designed and synthesized as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are known to have a potent antidiabetic effect. nih.gov Another study reported the synthesis and antidiabetic activity of 3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl)quinoxalines, which showed a significant glucose-dependent insulinotropic effect. nih.gov

Antiprotozoal, Analgesic, Antithrombotic, and Antidepressant Activities: The broad pharmacological profile of quinoxaline derivatives also includes reports of antiprotozoal, analgesic, antithrombotic, and antidepressant activities, making this class of compounds a rich source for the discovery of new therapeutic agents.

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms of action is crucial for the development of targeted and effective therapies. For this compound derivatives, research has begun to uncover the specific pathways and molecular targets through which they exert their biological effects.

In the context of anticancer activity , some quinoxaline derivatives are believed to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, one of the most active synthesized quinoxaline compounds was found to affect the cell cycle progression of human colon carcinoma cells (HCT116), leading to apoptosis. nih.gov

For their anti-inflammatory effects , quinoxaline derivatives have been shown to inhibit the expression of several key inflammatory mediators. nih.gov These include cyclooxygenase (COX), various cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov They have also been found to inhibit p38α mitogen-activated protein kinase (p38α MAPK), a key enzyme in inflammatory signaling pathways. nih.gov

The antiviral mechanism of quinoxaline derivatives is often target-specific. For HIV, they can act as non-nucleoside reverse transcriptase inhibitors, binding to and inhibiting the enzyme that is essential for viral replication. nih.gov In the case of HCV, they have been designed to inhibit the NS3/4A protease, another critical viral enzyme. nih.gov For influenza, the target is often the NS1 protein, which is involved in counteracting the host's immune response. nih.govnih.gov

The antidiabetic activity of certain quinoxaline derivatives is achieved through the inhibition of the DPP-4 enzyme, which leads to increased levels of incretin (B1656795) hormones and subsequently enhances insulin (B600854) secretion in a glucose-dependent manner. nih.gov

Further elucidation of the structure-activity relationships (SAR) and molecular targets will continue to drive the design of more potent and selective derivatives of this compound for a variety of therapeutic applications.

Target Identification and Validation (e.g., Enzyme Inhibition, Receptor Modulation)

Derivatives of the this compound scaffold have been identified as potent modulators of various enzymes and receptors, highlighting their potential in treating a range of diseases.

Notably, quinoxaline-2,3-dione derivatives are recognized as competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system. nih.gov A photoswitchable version, ShuBQX-3, demonstrated an IC₅₀ value of 3.1 μM in the dark-adapted state for GluA1 receptors. nih.gov This antagonism can prevent the excitotoxicity associated with excessive glutamate (B1630785) receptor activation.

Furthermore, certain quinoxaline derivatives have shown inhibitory activity against key enzymes implicated in cancer and inflammatory diseases. For instance, some derivatives have been identified as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a key factor in stress-induced signaling pathways. nih.gov One dibromo-substituted quinoxaline derivative, compound 26e, was found to be a potent ASK1 inhibitor with an IC₅₀ value of 30.17 nM. nih.gov

In the realm of cancer research, quinoxaline derivatives have been developed as dual inhibitors of Pim-1 and Pim-2 kinases, which are overexpressed in various tumors and contribute to cancer progression. mdpi.com Additionally, tetrahydropyridopyrimidine derivatives, which share structural similarities with the tetrahydropyrido[2,3-b]quinoxaline core, have been explored as human topoisomerase II (topoII) inhibitors, a validated target for cancer therapy. nih.gov Compound ARN21929 from this class exhibited a promising IC₅₀ of 4.5 ± 1.0 µM. nih.gov

Table 1: Enzyme and Receptor Inhibition by this compound and Related Derivatives

Compound/Derivative Target Activity IC₅₀ Value Reference
ShuBQX-3 AMPA Receptor (GluA1) Competitive Antagonist 3.1 μM nih.gov
Compound 26e ASK1 Inhibitor 30.17 nM nih.gov
Quinoxaline derivative 1 Pim-1 Kinase Inhibitor 74 nM mdpi.com
ARN21929 Topoisomerase II Inhibitor 4.5 ± 1.0 µM nih.gov

Investigation of DNA/RNA Interactions (e.g., Intercalation)

The planar aromatic system of the quinoxaline ring is a key structural feature that facilitates its interaction with nucleic acids, primarily through intercalation. This mode of binding, where the molecule inserts itself between the base pairs of DNA or RNA, can disrupt critical cellular processes such as replication and transcription, leading to cytotoxic effects.

Studies on 6H-indolo[2,3-b]quinoxaline derivatives, which are structurally related to the focus compound, have shown that their biological activities, including anticancer and antiviral effects, are predominantly mediated by DNA intercalation. nih.govresearchgate.net The stability of the complex formed between the compound and DNA is a crucial determinant of its pharmacological activity and is influenced by the nature and orientation of substituents on the quinoxaline nucleus. nih.govresearchgate.net

For instance, a novel copper(II) complex of dipyrido[3,2-a:2',3'-c]phenazine (dppz), a derivative of this compound, has been shown to be a potent DNA intercalator with a DNA-binding constant (K_b) of 2.1 × 10⁶ M⁻¹. nih.gov This strong interaction with DNA is believed to be the basis for its significant anti-proliferative activity against cancer cell lines. nih.gov

Furthermore, some quinoxaline derivatives have been found to interact with double-stranded RNA (dsRNA). nih.gov This interaction can interfere with viral functionality by targeting the dsRNA binding domains of viral proteins, as seen in the case of inhibitors of the influenza A virus NS1A protein. nih.gov

Modulation of Specific Biological Pathways and Signaling Cascades

The ability of this compound derivatives to interact with specific molecular targets allows them to modulate various biological pathways and signaling cascades, which are often dysregulated in disease states.

The inhibition of ASK1 by quinoxaline derivatives directly impacts the p38 and JNK signaling pathways, which are activated by cellular stress and are involved in inflammation, apoptosis, and fibrosis. nih.gov By blocking ASK1, these compounds can mitigate the downstream effects of these pathways, suggesting their therapeutic potential in conditions like non-alcoholic steatohepatitis. nih.gov

Similarly, the inhibition of Pim kinases by quinoxaline derivatives interferes with signaling pathways that promote cell cycle progression and inhibit apoptosis. mdpi.com These kinases are positive regulators of cell survival and are overexpressed in many cancers. mdpi.com By inhibiting Pim kinases, these compounds can induce cancer cell death.

The antagonism of AMPA receptors by quinoxaline-2,3-dione derivatives directly modulates glutamatergic signaling in the central nervous system. This can be beneficial in conditions characterized by excessive excitatory neurotransmission, such as epilepsy and neurodegenerative disorders.

Formation and Reactivity of Radical Intermediates in Biological Systems

The investigation into the formation and reactivity of radical intermediates of this compound derivatives is crucial for understanding their complete biological profile, including potential antioxidant or pro-oxidant activities.

Rational Medicinal Chemistry Design and Optimization for 6,7,8,9 Tetrahydropyrido 2,3 B Quinoxaline Scaffolds

Principles of Ligand-Based and Structure-Based Drug Design

The development of novel drug candidates from a lead scaffold like 6,7,8,9-tetrahydropyrido[2,3-b]quinoxaline relies heavily on two complementary rational design approaches: ligand-based and structure-based drug design.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or not well-defined. iaanalysis.comnih.gov This strategy leverages the knowledge of molecules (ligands) that are known to interact with the target. iaanalysis.comquora.com By analyzing a set of active and inactive compounds, a pharmacophore model can be constructed. This model defines the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. For the this compound scaffold, an LBDD approach would involve synthesizing a library of derivatives with varied substituents on the pyridine (B92270) and quinoxaline (B1680401) rings. Quantitative Structure-Activity Relationship (QSAR) studies would then correlate the physicochemical properties of these derivatives with their biological activity, providing a predictive model to guide the design of more potent compounds. nih.govresearchgate.net

Structure-Based Drug Design (SBDD) , conversely, depends on the availability of a high-resolution 3D structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. iaanalysis.com This powerful method allows for the direct visualization of the binding site and the interactions between the ligand and the protein. extrapolations.com Medicinal chemists can use computational docking programs to predict how different derivatives of the this compound scaffold would fit into the target's active site. This in silico analysis helps prioritize the synthesis of compounds that are predicted to have the most favorable binding interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, thereby saving significant time and resources. iaanalysis.comextrapolations.com

For instance, if the scaffold were targeting a specific kinase, SBDD could be used to design substituents that form key hydrogen bonds with the hinge region of the kinase, a common strategy for achieving high potency and selectivity.

Molecular Hybridization and Bioisosteric Replacement Strategies

Once a lead compound is identified, its properties can be fine-tuned using sophisticated medicinal chemistry techniques like molecular hybridization and bioisosteric replacement.

In the context of the this compound scaffold, one could hybridize it with a pharmacophore known to inhibit a secondary target. For example, if the primary target is a specific enzyme, a fragment from a known transporter inhibitor could be incorporated to create a dual-action compound.

Table 1: Hypothetical Application of Molecular Hybridization This table illustrates a conceptual strategy and does not represent actual experimental data.

Compound ID Base Scaffold Hybridized Pharmacophore Rationale Predicted Outcome
THPQ-01 This compound - Lead Compound Baseline Activity
THPQ-H1 This compound Aryl-sulfonamide Carbonic Anhydrase Inhibition Dual-target activity for potential anti-glaucoma application

Bioisosteric Replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties. ipinnovative.comu-tokyo.ac.jp This technique is used to optimize pharmacokinetic and pharmacodynamic properties, such as enhancing potency, improving selectivity, reducing toxicity, and altering metabolic pathways. numberanalytics.comufrj.br Bioisosteres are categorized as classical (atoms or groups with similar size and electronic configuration) and non-classical (functional groups with similar steric and electronic properties but not necessarily the same number of atoms). ipinnovative.com

For the this compound scaffold, various bioisosteric replacements could be explored. For example, a hydroxyl group on the aromatic ring could be replaced with a thiol or an amino group to probe different hydrogen bonding interactions. A phenyl ring could be replaced with a bioisosteric heterocycle like thiophene (B33073) or pyridine to modulate solubility, polarity, and metabolic stability. ipinnovative.com

Strategies for Enhancing Bioavailability and Target Specificity

A potent compound is of little therapeutic value if it cannot reach its target in sufficient concentrations or if it causes off-target effects. Therefore, optimizing bioavailability and target specificity is a critical step in drug development.

Enhancing Bioavailability: Oral bioavailability is influenced by a drug's solubility and permeability. tandfonline.com For poorly soluble compounds, strategies include particle size reduction (micronization, nanocrystals), salt formation, and creating amorphous solid dispersions. nih.govfastercapital.com For the this compound series, which may have limited aqueous solubility due to its fused aromatic nature, these formulation approaches could be vital. patsnap.com Another powerful strategy is the prodrug approach, where a labile functional group is attached to the parent drug to improve its solubility or permeability. patsnap.com This promoiety is then cleaved in vivo to release the active drug. For example, a phosphate (B84403) ester could be added to a hydroxyl-substituted derivative to dramatically increase water solubility. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also be used to enhance the absorption of lipophilic drugs. nih.gov

Enhancing Target Specificity: Achieving target specificity is crucial for minimizing side effects. Structure-based design is a key tool for improving specificity. By understanding the differences in the binding sites of the intended target versus related off-targets, chemists can design modifications that favor interaction with the desired protein. For example, if an off-target protein has a smaller binding pocket, adding a bulky substituent to the this compound scaffold could sterically hinder its binding to the off-target while maintaining or improving affinity for the intended target. Furthermore, conformational constraint, such as introducing rigid linkers or additional ring systems, can lock the molecule into a bioactive conformation that is selectively recognized by the target protein.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Target Specificity This table illustrates a conceptual SAR study and does not represent actual experimental data.

Compound ID R-Group at Position X Target A IC₅₀ (nM) Off-Target B IC₅₀ (nM) Selectivity Index (B/A)
THPQ-01 -H 50 100 2
THPQ-S1 -Methyl 45 150 3.3
THPQ-S2 -Isopropyl 60 800 13.3

This hypothetical data illustrates how increasing the steric bulk of a substituent could dramatically improve the selectivity for Target A over Off-Target B.

Future Perspectives and Emerging Research Directions for 6,7,8,9 Tetrahydropyrido 2,3 B Quinoxaline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) and pyridopyrazine derivatives has traditionally relied on the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. bohrium.commtieat.org While effective, these classical methods often involve harsh conditions or toxic reagents. The future of synthesizing derivatives of 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline will focus on novel and sustainable approaches that offer greater efficiency, safety, and environmental compatibility.

Emerging strategies are moving towards greener chemistry. researchgate.net This includes the use of eco-friendly and reusable catalysts like clay or zirconia nanoparticles, which can significantly improve reaction yields and simplify purification. bohrium.comresearchgate.net The adoption of alternative energy sources, such as microwave irradiation, has been shown to expedite the synthesis of pyridopyrazine derivatives, reducing reaction times from hours to minutes. bohrium.com

Furthermore, the development of one-pot multicomponent reactions represents a significant leap in efficiency. researchgate.net An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols demonstrates a sustainable pathway that generates only water and hydrogen as byproducts, a principle that could be adapted for pyridopyrazine synthesis. organic-chemistry.org Advanced protocols, such as tandem Palladium-catalyzed C-N/C-C coupling reactions, are enabling the construction of complex pyridopyrazine scaffolds under mild conditions, offering novel routes to previously inaccessible derivatives. rsc.org These methodologies promise to create diverse libraries of this compound analogues for screening and development.

Advanced Biophysical and Structural Biology Techniques for Deeper Mechanistic Understanding

To move from a promising compound to a targeted therapeutic, a deep understanding of its mechanism of action at a molecular level is essential. Future research on this compound and its derivatives will heavily rely on advanced biophysical and structural biology techniques to elucidate how these molecules interact with their biological targets. youtube.com

Standard characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry will continue to be fundamental for confirming the structure of newly synthesized compounds. nih.govnih.gov However, to understand biological function, more advanced methods are required. Techniques like fluorescence spectroscopy and circular dichroism can be used to study the binding of these compounds to biomolecules like DNA, RNA, or proteins, as demonstrated by the characterization of an antiviral indoloquinoxaline derivative's interaction with nucleic acid duplexes and triplexes. nih.gov

The gold standards for visualizing molecular interactions are X-ray crystallography and, increasingly, cryogenic electron microscopy (Cryo-EM). youtube.com These technologies allow scientists to determine the three-dimensional structure of a compound bound to its protein target at atomic resolution. youtube.comnih.gov Such insights are invaluable for structure-based drug design, enabling the rational optimization of a compound's affinity and selectivity. By applying these techniques to this compound derivatives in complex with their targets, researchers can understand the precise binding modes and make targeted chemical modifications to improve their therapeutic properties.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming medicinal chemistry and drug discovery. nih.gov These computational tools offer powerful new ways to accelerate the design and optimization of novel compounds based on the this compound scaffold.

One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training an ML model on a dataset of existing derivatives and their measured biological activities, researchers can create predictive models that identify the key structural features responsible for potency. nih.gov This allows for the in silico screening of virtual compounds before committing to their synthesis. springernature.com AI is also used to predict potential biological targets for new molecules, helping to guide experimental validation. researchgate.netjohnshopkins.edu

Exploration of New Therapeutic Areas and Non-Pharmacological Applications (e.g., materials science)

The quinoxaline and pyridopyrazine ring systems are considered "privileged structures" in medicinal chemistry due to their wide range of documented biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.netnih.gov A major future direction for this compound will be the systematic exploration of its potential across these and other therapeutic areas. For instance, various quinoxaline derivatives have shown promise as anticancer agents by inducing apoptosis or inhibiting key enzymes like histone deacetylases, while others act as potent antiviral agents against viruses such as HIV and influenza. nih.govnih.govsemanticscholar.org Similarly, pyridopyrazine derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, suggesting a potential role as novel antitubercular agents. nih.gov

Beyond pharmacology, the unique electronic properties of the fused aromatic system in quinoxalines open up avenues for non-pharmacological applications, particularly in materials science. Quinoxaline derivatives have been investigated for their use as electroluminescent materials, dyes, and organic semiconductors. ipp.ptresearchgate.netresearchgate.net The ability of the quinoxaline nucleus to stabilize ion radical species makes it an attractive building block for novel materials with interesting optical and electronic properties. ipp.pt Future research could therefore explore the potential of this compound and its polymers in the development of new organic electronic devices.

Q & A

Q. What are the common synthetic routes for 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Two primary approaches are widely used:
  • Palladium-Catalyzed Cross-Coupling : A one-pot method using Pd-catalyzed C–N coupling and C–H activation reactions yields derivatives with moderate to good efficiency. For example, indolo[2,3-b]quinoxaline derivatives were synthesized via Suzuki coupling followed by annulation with amines, achieving yields of 60–75% .
  • Stepwise Functionalization : A two-step process involves initial bromination of quinoxaline precursors, followed by nucleophilic substitution or cyclization. For instance, microwave-assisted Buchwald–Hartwig cross-coupling with 2-bromophenylquinoxalines enables intramolecular cyclodehydrogenation to form indoloquinoxalines .
  • Optimization Tips : Adjusting solvent polarity (e.g., toluene for high-temperature reactions), catalyst loading (1–5 mol% Pd), and ligand choice (e.g., XPhos) improves yield and substrate scope. Reaction monitoring via TLC or LC-MS ensures intermediate purity .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, aromatic protons in indolo[2,3-b]quinoxaline derivatives resonate at δ 6.5–8.4 ppm, while methyl groups appear at δ 2.3–3.1 ppm .
  • IR : Stretching frequencies (e.g., 1655 cm1^{-1} for C=O) confirm functional groups .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., N–C–C angles of ~120°) and packing motifs. Data from CCDC references (e.g., 1983315) are deposited in the IUCr database .

Advanced Research Questions

Q. How can the electrochemical properties of quinoxaline derivatives be tailored for photovoltaic applications?

  • Methodological Answer :
  • Bandgap Engineering : Introducing electron-donating groups (e.g., methoxyphenyl) raises HOMO energy levels. For example, 6-(4-methoxyphenyl)-indolo[2,3-b]quinoxaline exhibits a reduced bandgap (1.8 eV) and enhanced light absorption .
  • Dye Design : Use indoloquinoxaline as a π-conjugated donor in organic dyes (e.g., FS10-FS12). Linker choice (e.g., bithiophene vs. carbazole) red-shifts absorption spectra (λmax 550–650 nm) and increases molar extinction coefficients (ε > 30,000 M1^{-1}cm1^{-1}) .
  • Evaluation : Cyclic voltammetry measures oxidation potentials (e.g., +0.8 V vs. Ag/AgCl), while DFT calculations correlate HOMO/LUMO levels with experimental data .

Q. What methodologies are used to evaluate DNA interaction and cytotoxicity of quinoxaline derivatives?

  • Methodological Answer :
  • DNA Binding Assays :
  • Absorption Titration : Monitor hypochromism (e.g., 30–40% at 260 nm) upon DNA addition. Binding constants (Kb ~105^5 M1^{-1}) are calculated using the Benesi-Hildebrand equation .
  • Melting Curve Analysis : Increased DNA melting temperature (ΔTm ~5–10°C) indicates intercalation .
  • Cytotoxicity Screening :
  • MTT Assay : Test derivatives against cancer cell lines (e.g., HeLa, MCF-7). IC50 values for active compounds range from 2–20 μM .
  • Mechanistic Studies : Flow cytometry detects apoptosis (Annexin V/PI staining), while Western blotting evaluates caspase-3 activation .

Q. How do structural modifications influence the aggregation propensity and solubility of quinoxaline-based compounds?

  • Methodological Answer :
  • Side-Chain Functionalization : Alkyl chains (e.g., butyl groups) improve solubility in organic solvents (e.g., DCM, THF) and reduce aggregation. For example, 6-butyl-indolo[2,3-b]quinoxaline shows 10-fold higher solubility than unsubstituted analogs .
  • Crystallinity Control : Bulky substituents (e.g., triphenylamine) disrupt π-π stacking, as evidenced by XRD showing amorphous phases .
  • Quantitative Analysis : Dynamic light scattering (DLS) measures particle size (50–200 nm) in solution, while SEM images reveal morphology changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.